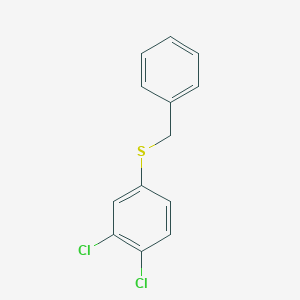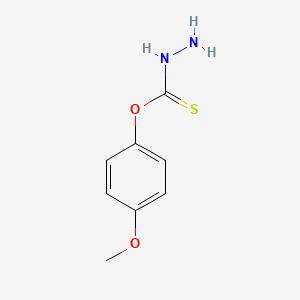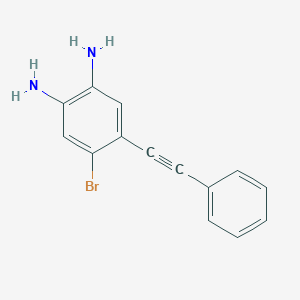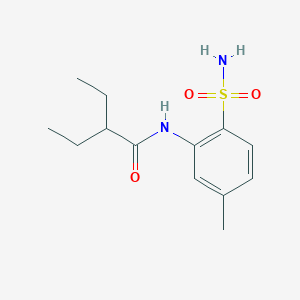
4-(Benzylsulfanyl)-1,2-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylsulfanyl)-1,2-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a benzylsulfanyl group and two chlorine atoms at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-1,2-dichlorobenzene typically involves the reaction of 1,2-dichlorobenzene with benzyl mercaptan in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom by the benzylsulfanyl group. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzylsulfanyl)-1,2-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms, forming benzylsulfanylbenzene.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Benzylsulfinyl-1,2-dichlorobenzene and benzylsulfonyl-1,2-dichlorobenzene.
Reduction: Benzylsulfanylbenzene.
Substitution: Various substituted benzylsulfanyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Benzylsulfanyl)-1,2-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Benzylsulfanyl)-1,2-dichlorobenzene involves its interaction with biological targets, leading to various biochemical effects. For instance, its antimalarial activity is attributed to the inhibition of hemozoin formation in Plasmodium parasites . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzylsulfanyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a benzene ring.
4-(Benzylsulfanyl)-1,3-thiazole: Contains a thiazole ring, offering different chemical properties and reactivity.
4-(Substituted benzylsulfanyl)pyridine-2-carboxamides: These compounds have a pyridine ring and exhibit different biological activities.
Uniqueness
4-(Benzylsulfanyl)-1,2-dichlorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
102871-53-4 |
|---|---|
Fórmula molecular |
C13H10Cl2S |
Peso molecular |
269.2 g/mol |
Nombre IUPAC |
4-benzylsulfanyl-1,2-dichlorobenzene |
InChI |
InChI=1S/C13H10Cl2S/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
NURCUSIMUDBPQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)



![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)


![10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane](/img/structure/B14343661.png)


![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)

![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)

